Propiophenone, 5-tert-butyl-2-hydroxy-
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Overview
Description
Propiophenone, 5-tert-butyl-2-hydroxy-, is a phenolic compound with the molecular formula C11H14O2. It is characterized by the presence of a tert-butyl group at the 5th position and a hydroxyl group at the 2nd position on the phenyl ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 5-tert-butyl-2-hydroxy-, typically involves the Friedel-Crafts acylation of tert-butylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The resulting product is then subjected to a hydroxylation reaction to introduce the hydroxyl group at the 2nd position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 5-tert-butyl-2-hydroxy-, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 5-tert-butyl-2-hydroxybenzaldehyde or 5-tert-butyl-2-hydroxybenzoic acid.
Reduction: Formation of 5-tert-butyl-2-hydroxyphenylmethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Propiophenone, 5-tert-butyl-2-hydroxy-, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Propiophenone, 5-tert-butyl-2-hydroxy-, involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Propiophenone, 5-tert-butyl-2-hydroxy-, can be compared with other similar compounds such as:
4-tert-butyl-2,6-dibenzoylphenol: Similar structure but with additional benzoyl groups, leading to different reactivity and applications.
5-tert-butyl-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a ketone, resulting in different chemical properties and uses.
2,6-dibenzoylhydroquinone: Similar structure but with hydroxyl groups at different positions, affecting its reactivity and applications.
The uniqueness of Propiophenone, 5-tert-butyl-2-hydroxy-, lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
22362-62-5 |
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Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(4-tert-butyl-2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C13H18O2/c1-5-11(14)10-7-6-9(8-12(10)15)13(2,3)4/h6-8,15H,5H2,1-4H3 |
InChI Key |
UMULQXUXUAKYCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)C(C)(C)C)O |
Origin of Product |
United States |
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